

# 9S-HODE ELISA kit for biological samples

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## Compound of Interest

Compound Name: 9S-HODE

Cat. No.: B163624

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## Application Notes for 9S-HODE ELISA Kit For the Quantitative Determination of 9- Hydroxyoctadecadienoic Acid (9S-HODE) in Biological Samples

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### Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a significant metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.<sup>[1][2][3]</sup> 9-HODE exists as two stereoisomers, 9(S)-HODE and 9(R)-HODE.<sup>[4]</sup> These molecules are generated through both enzymatic pathways, involving cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes, and non-enzymatic free radical-mediated processes.<sup>[2][4]</sup> Consequently, HODEs are considered important biomarkers for oxidative stress.<sup>[2]</sup>

9-HODE and its isomers are implicated in a variety of physiological and pathological processes. They play roles in regulating platelet function, maintaining vascular thromboresistance, and transducing cellular responses to growth factors.<sup>[1][3]</sup> Furthermore, these lipid mediators are associated with conditions such as psoriasis, atherosclerosis, diabetes, and cancer.<sup>[1][3][5][6]</sup> Specifically, 9-HODE has been shown to exert pro-inflammatory effects and can signal through the G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs).<sup>[5][6][7]</sup>

This **9S-HODE** ELISA kit is a competitive immunoassay designed for the quantitative measurement of 9-HODE in a variety of biological samples, including plasma, serum, tissue homogenates, and cell culture media.[\[1\]](#)[\[3\]](#)[\[8\]](#)

## Assay Principle

This kit employs a competitive enzyme-linked immunosorbent assay (ELISA) format. The microtiter plate is pre-coated with an antibody specific for 9-HODE. During the assay, 9-HODE present in the standards and samples competes with a fixed amount of horseradish peroxidase (HRP) conjugated 9-HODE for a limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of 9-HODE in the sample. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, and this curve is used to determine the concentration of 9-HODE in the unknown samples.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)

## Quantitative Data Summary

Parameter	Value	Reference
Assay Format	96-well competitive ELISA	<a href="#">[1]</a>
Specificity	9(±)-hydroxyoctadecadienoic acid	<a href="#">[1]</a>
Sensitivity	0.1 ng/mL	<a href="#">[1]</a>
Effective Range	0.1 ng/mL - 500 ng/mL	<a href="#">[1]</a>
Sample Types	Plasma, serum, tissue homogenates, cell culture media	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a>

## Experimental Protocols

### Reagent Preparation

- Wash Buffer (1X): Dilute the provided 5X Wash Buffer with distilled or deionized water. For example, add 50 mL of 5X Wash Buffer to 200 mL of water to make 250 mL of 1X Wash Buffer.

- **Dilution Buffer (1X):** Dilute the provided 5X Dilution Buffer with distilled or deionized water. For example, add 25 mL of 5X Dilution Buffer to 100 mL of water to make 125 mL of 1X Dilution Buffer. This will be your "Working Dilution Buffer".
- **9-HODE Standard:** Prepare a dilution series from the provided stock standard. A typical protocol involves creating a 1000 ng/mL intermediate standard by diluting the stock in Working Dilution Buffer. Then, perform serial dilutions to generate standards ranging from 500 ng/mL down to 0.1 ng/mL. A "zero standard" (S0) should consist of only the Working Dilution Buffer.[\[1\]](#)
- **9-HODE-HRP Conjugate (1X):** Dilute the concentrated (e.g., 40X) 9-HODE-HRP conjugate with Working Dilution Buffer to its final 1X concentration just before use.[\[1\]](#)

## Sample Preparation

Note: It is recommended to perform a spike-and-recovery experiment to determine the extraction efficiency for your specific sample type.[\[1\]](#)

For Plasma, Serum, or Cell Culture Media:

- Acidify the sample to a pH of 3-4 with concentrated HCl.[\[1\]](#)
- Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipids. A common method is using a Folch solution (2:1 chloroform/methanol) with an antioxidant like butylated hydroxytoluene (BHT).[\[1\]](#)
- Evaporate the organic solvent under a stream of nitrogen.
- Reconstitute the dried extract in a known volume of Working Dilution Buffer. The sample is now ready for the assay.

For Tissue Samples:

- Homogenize 0.5 to 1 gram of tissue in an ice-cold Folch solution containing BHT.[\[1\]](#)
- Centrifuge the homogenate to separate the phases.
- Collect the lower organic phase, avoiding the protein layer.[\[1\]](#)

- Evaporate the solvent and proceed with saponification by adding methanol and 15% KOH, followed by incubation at 37-40°C for 30 minutes to release esterified HODEs.[1]
- Neutralize the solution to pH 3 with 1N HCl.[1]
- Perform solid-phase extraction to purify the HODEs.
- Evaporate the final eluate and reconstitute the extract in Working Dilution Buffer.

## Assay Procedure

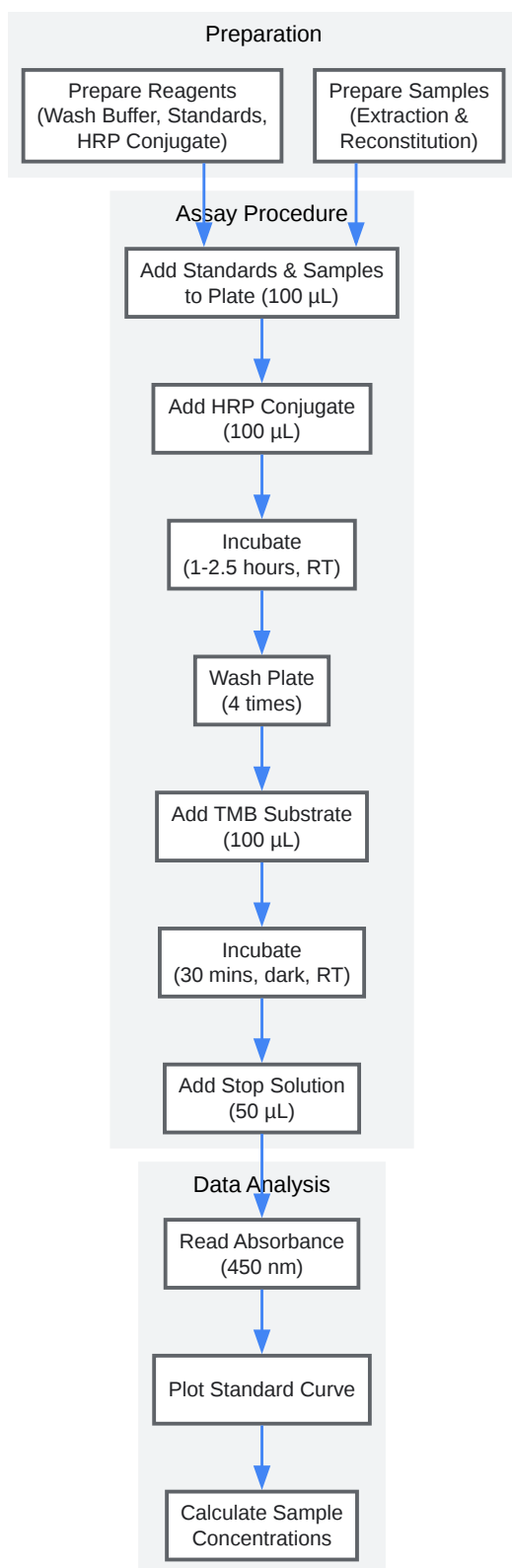
- Bring all reagents and samples to room temperature before use.
- Add 100 µL of each standard and sample into the appropriate wells of the microtiter plate. It is recommended to run all standards and samples in duplicate or triplicate.
- Add 100 µL of the diluted 1X 9-HODE-HRP conjugate to each well.
- Cover the plate and incubate for 1-2.5 hours at room temperature with gentle shaking.[8]
- Discard the solution and wash the plate four times with 1X Wash Buffer. Ensure complete removal of liquid after each wash.
- Add 100 µL of TMB Substrate to each well.
- Incubate the plate for 30 minutes at room temperature in the dark.
- Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
- Read the absorbance at 450 nm immediately using a microplate reader.

## Data Analysis

- Calculate the average absorbance for each set of replicate standards and samples.
- Subtract the average absorbance of the zero standard (S0) from all other readings.

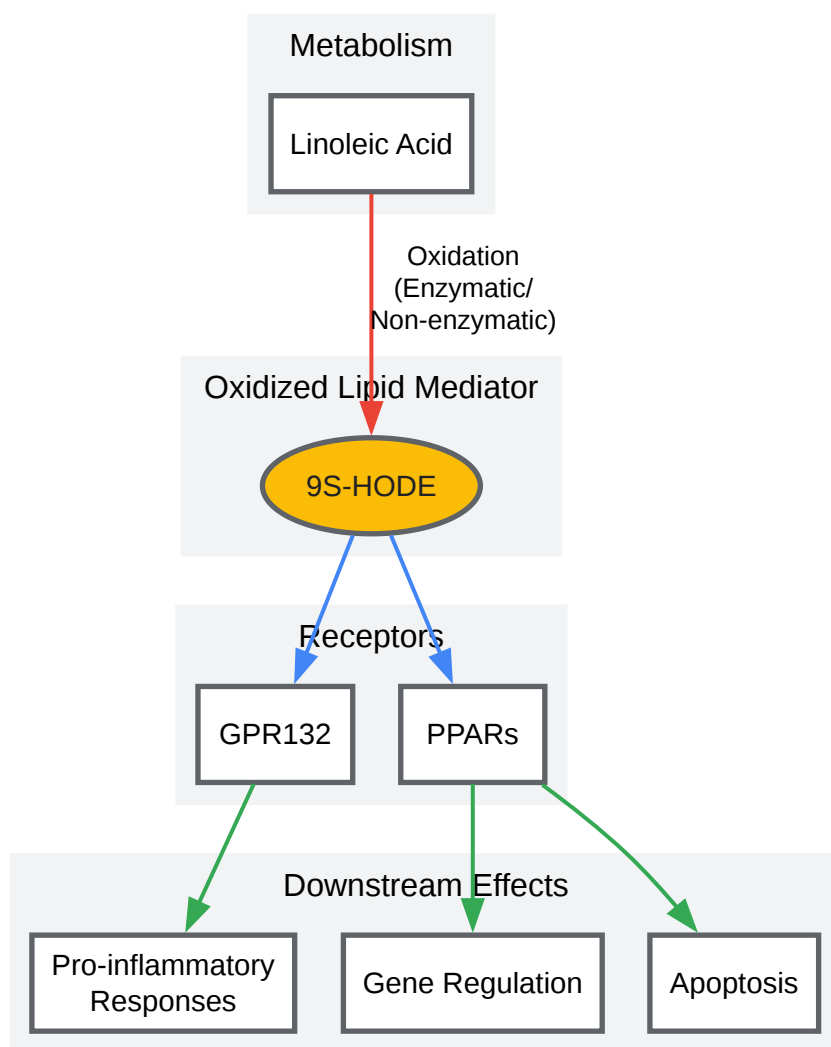
- Plot a standard curve with the concentration of the standards on the x-axis and the corresponding average absorbance on the y-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Interpolate the concentration of 9-HODE in your samples from the standard curve.
- Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.

## Visualizations



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Caption: Experimental workflow for the **9S-HODE** competitive ELISA.



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Caption: Simplified signaling pathway of **9S-HODE**.

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